molecular formula C28H31NO6 B11209452 1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethanone

1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B11209452
M. Wt: 477.5 g/mol
InChI Key: ZTVXRBGDSYWXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its multiple methoxy groups and a phenyl ring, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include formaldehyde, potassium carbonate, and various anilines . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of HIV-1 reverse transcriptase by binding to the enzyme and preventing its activity . The compound’s methoxy groups and phenyl rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE.

Properties

Molecular Formula

C28H31NO6

Molecular Weight

477.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C28H31NO6/c1-31-21-11-9-19(10-12-21)15-28(30)29-14-13-20-16-26(33-3)27(34-4)17-22(20)23(29)18-35-25-8-6-5-7-24(25)32-2/h5-12,16-17,23H,13-15,18H2,1-4H3

InChI Key

ZTVXRBGDSYWXAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC

Origin of Product

United States

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